Lipophilicity & Membrane Permeability Comparison
The target compound 3-{[(2-methoxyethyl)amino]methyl}phenol possesses a calculated LogP of 1.13 . This value is substantially lower than that of closely related analogs bearing additional lipophilic substituents. For instance, the ortho-methylated and methoxylated derivative 2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol (C₁₁H₁₇NO₃, MW 211.26) exhibits enhanced lipophilicity due to the additional methoxy group, which increases membrane partitioning but may reduce aqueous solubility . Similarly, 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol has a reported LogP of 3.79, reflecting the substantial lipophilicity increase conferred by the N-cinnamyl substitution . The lower LogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to these analogs, which may be advantageous in aqueous assay systems and in vivo distribution studies.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.1282 |
| Comparator Or Baseline | 2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol (higher LogP inferred from additional methoxy group); 3-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenol: LogP = 3.79 |
| Quantified Difference | Target compound LogP is approximately 2.66 units lower than the N-cinnamyl analog; notably lower than the methoxy-substituted analog |
| Conditions | Calculated LogP values from computational chemistry prediction models |
Why This Matters
LogP directly predicts membrane permeability, aqueous solubility, and protein binding, critical parameters for selecting compounds for biological assays or formulating for in vivo studies.
